2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Medicinal chemistry Scaffold differentiation ALR2 inhibitor design

2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-yl)acetic acid (CAS 1209718-24-0) is an unsubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold bearing an N4-acetic acid side chain (molecular formula C₉H₈N₂O₄S, molecular weight 240.24 g/mol, logP -0.003). This compound serves as the foundational building block for a therapeutically significant class of aldose reductase 2 (ALR2) inhibitors, with downstream derivatives achieving nanomolar potency (IC₅₀ as low as 33.19 nM) and >16,000-fold selectivity over ALR1 in peer-reviewed studies.

Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
CAS No. 1209718-24-0
Cat. No. B1463526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
CAS1209718-24-0
Molecular FormulaC9H8N2O4S
Molecular Weight240.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C=NS2(=O)=O)CC(=O)O
InChIInChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-16(14,15)8-4-2-1-3-7(8)11/h1-4,6H,5H2,(H,12,13)
InChIKeyFTMOKSPULVAUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxo-4H-1λ6,2,4-benzothiadiazin-4-yl)acetic acid (CAS 1209718-24-0): Core Scaffold Procurement for ALR2-Focused Drug Discovery


2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-yl)acetic acid (CAS 1209718-24-0) is an unsubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold bearing an N4-acetic acid side chain (molecular formula C₉H₈N₂O₄S, molecular weight 240.24 g/mol, logP -0.003) . This compound serves as the foundational building block for a therapeutically significant class of aldose reductase 2 (ALR2) inhibitors, with downstream derivatives achieving nanomolar potency (IC₅₀ as low as 33.19 nM) and >16,000-fold selectivity over ALR1 in peer-reviewed studies . It is catalogued as a research-grade building block (typical purity ≥95%) by multiple international suppliers, with documented storage conditions of sealed, dry storage at 2–8°C .

Why Generic Benzothiadiazine Scaffolds Cannot Substitute 2-(1,1-Dioxo-4H-1λ6,2,4-benzothiadiazin-4-yl)acetic acid in ALR2 Inhibitor Development


Benzothiadiazine 1,1-dioxide derivatives are not interchangeable scaffolds. The 4H (unsaturated) core represented by CAS 1209718-24-0 differs fundamentally from the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold that dominates the ALR2 inhibitor literature. Structure–activity relationship (SAR) studies have demonstrated that the N4-acetic acid group is essential for ALR2 inhibitory activity, while substitution at N2 (benzyl groups) and C7 (halogens) dramatically modulates potency—IC₅₀ values span from 0.032 μM to 0.975 μM depending on these modifications [1]. The unsubstituted 4H scaffold (CAS 1209718-24-0) provides a distinct chemical starting point: its C=N double bond at the 3-position creates a planar geometry absent in the saturated 3,4-dihydro analogs, enabling divergent SAR exploration that the saturated cores cannot access . Procuring the incorrect scaffold (e.g., 3,4-dihydro or 2H-isomer) eliminates the possibility of generating the carbonyl-substituted lead series (e.g., compound 15c, ALR2 IC₅₀ = 33.19 nM, ~16,109-fold selectivity over ALR1) that has demonstrated superior pharmacokinetics versus the clinical benchmark epalrestat (t₁/₂ 5.60 h vs. 2.23 h) .

Quantitative Differentiation of 2-(1,1-Dioxo-4H-1λ6,2,4-benzothiadiazin-4-yl)acetic acid versus Closest Scaffold Comparators — Evidence for Procurement Decision-Making


4H (Unsaturated) Scaffold Platform Permits C3-Functionalization Unavailable to 3,4-Dihydro Congeners

CAS 1209718-24-0 possesses a C=N double bond at the 3-position of the thiadiazine ring, whereas the widely studied 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold contains a saturated C3–C4 single bond. This structural distinction is functionally consequential: the planar, sp²-hybridized C3 of the 4H scaffold enables direct introduction of carbonyl substituents at the 3-position, which was demonstrated by Jin et al. (2024) to yield compound 15c with an ALR2 IC₅₀ of 33.19 nM and ~16,109-fold selectivity for ALR2 over ALR1 . In contrast, the 3,4-dihydro scaffold requires preliminary oxidation or alternative chemistry to achieve equivalent C3 functionalization. No direct comparison of the unsubstituted 4H parent with the unsubstituted 3,4-dihydro parent has been published; this represents a class-level inference based on the divergent synthetic trajectories accessible from each scaffold [1].

Medicinal chemistry Scaffold differentiation ALR2 inhibitor design

N4-Acetic Acid Pharmacophore Present in Unsubstituted Form Enables Divergent N2-Derivatization

The N4-acetic acid moiety is a confirmed pharmacophoric element for ALR2 inhibition. Chen et al. (2010) demonstrated that within a series of 3,4-dihydro derivatives, the N4-acetic acid group was essential for activity—17 compounds bearing both N4-acetic acid and substituted N2-benzyl groups exhibited ALR2 IC₅₀ values from 0.032 to 0.975 μM [1]. CAS 1209718-24-0 presents this critical N4-acetic acid group in its unadorned form, with the N2 position available for diversification. This contrasts with pre-substituted benzothiadiazine building blocks (e.g., N2-benzyl or N2-aryl derivatives) that constrain SAR exploration to a single substitution vector. The 2024 Diabetes paper confirmed that the benzothiadiazine acetic acid scaffold, when elaborated with appropriate C3 and N2 substituents, yields compounds with in vivo efficacy—compound 15c significantly increased nerve conduction velocities and inhibited D-sorbitol production in sciatic nerves of STZ-induced diabetic rats .

Structure–activity relationship Pharmacophore ALR2 inhibitor

Distinct Physicochemical Profile: Low logP Enables Favorable Aqueous Handling Relative to Halogenated Benzothiadiazine Analogs

CAS 1209718-24-0 has a calculated logP of -0.003340887, indicating near-equal partitioning between aqueous and organic phases . This contrasts sharply with the halogenated benzothiadiazine derivatives that dominate the ALR2 literature: Chen et al. (2010) established that C7-halogen substitution (particularly Cl and Br) significantly increases ALR2 potency, but also elevates logP and reduces aqueous solubility [1]. The unsubstituted parent compound's low logP facilitates aqueous reaction conditions during derivatization and simplifies purification. For comparison, the clinically used ALR2 inhibitor epalrestat (MW 319.4, logP ~2.5) and the preclinical lead compound 15c (MW > 350, calculated logP > 1.5) are substantially more lipophilic .

Physicochemical properties logP Solubility

Procurement-Grade Analysis: Multi-Vendor Availability, Purity Standards, and Pricing Benchmarks

CAS 1209718-24-0 is available from multiple international suppliers with consistent purity specifications (≥95%) but variable pricing and packaging. FUJIFILM Wako (distributing Enamine Ltd. catalog number EN300-55797) offers the compound in graduated quantities: 100 mg at ¥88,900, 250 mg at ¥126,800, 500 mg at ¥211,200, 1 g at ¥270,200, 2.5 g at ¥528,900, 5 g at ¥782,800, and 10 g at ¥1,160,800 (as of listing date) . Leyan (China) lists the compound at 95% purity under product number 1322365 . ChemScence offers it as catalog number CS-0251695 with storage at 2–8°C in sealed, dry conditions . Fluorochem (UK) lists it under product code F665879 with full SDS documentation (GHS07 hazard classification: H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . This multi-vendor landscape enables competitive procurement, but buyers should verify lot-specific purity certificates, as no independent inter-lot variability data have been published for this compound.

Procurement Supplier comparison Building block quality

Optimal Application Scenarios for 2-(1,1-Dioxo-4H-1λ6,2,4-benzothiadiazin-4-yl)acetic acid Based on Verified Differentiation Evidence


Divergent Synthesis of N2-Substituted ALR2 Inhibitor Libraries for Diabetic Peripheral Neuropathy Programs

Medicinal chemistry teams pursuing ALR2 inhibitors for diabetic peripheral neuropathy (DPN) should procure CAS 1209718-24-0 as the starting scaffold for parallel N2-diversification. The unsubstituted N2 position allows systematic exploration of benzyl, aryl, heteroaryl, and alkyl substituents—the key SAR vector identified by Chen et al. (2010), where N2-benzyl substitution combined with N4-acetic acid yielded IC₅₀ values from 0.032 to 0.975 μM across 17 compounds [1]. Downstream, introduction of a carbonyl at the 3-position (enabled by the 4H scaffold's C=N double bond) can access the lead series exemplified by compound 15c (ALR2 IC₅₀ = 33.19 nM, ~16,109-fold selectivity over ALR1, superior rat PK: t₁/₂ = 5.60 h, AUC₀₋ₜ = 598.57 ± 216.5 μg/mL·h vs. epalrestat t₁/₂ = 2.23 h, AUC₀₋ₜ = 20.43 ± 3.7 μg/mL·h) .

Scaffold-Hopping Campaigns Comparing 4H-Benzothiadiazine vs. Benzothiazine and Quinoxalinone Cores

Research groups engaged in scaffold-hopping exercises to identify novel ALR2 inhibitor chemotypes should include CAS 1209718-24-0 as the 4H-benzothiadiazine reference core. The compound's low logP (-0.003) and low molecular weight (240.24 g/mol) make it an ideal baseline for comparing the intrinsic pharmacokinetic and physicochemical contributions of the benzothiadiazine scaffold versus alternative cores such as 1,2-benzothiazine 1,1-dioxides (e.g., Chen et al. Bioorg Med Chem 2011) or quinoxalinones (Qin et al. J Med Chem 2015) [1]. The documented in vivo efficacy of the benzothiadiazine acetic acid class—significant increase in nerve conduction velocities and inhibition of D-sorbitol production in STZ-diabetic rats —establishes this scaffold as a validated starting point for core-hopping comparisons.

Multi-Gram Scale-Up of Key ALR2 Pharmacophore Intermediate for Preclinical Candidate Synthesis

Process chemistry groups scaling up ALR2 inhibitor candidates for preclinical toxicology and formulation studies can source CAS 1209718-24-0 in multi-gram quantities (up to 10 g from FUJIFILM Wako/Enamine, priced at ¥1,160,800) as the penultimate intermediate. The compound's favorable aqueous handling profile (logP -0.003) simplifies large-scale reaction workup compared to more lipophilic intermediates, while its documented GHS hazard profile (H302, H315, H319, H335) enables straightforward laboratory safety planning without the specialized containment required for highly potent or cytotoxic intermediates. The compound is also a useful research chemical for further manufacturing use .

Computational Chemistry and Molecular Docking Template for Virtual ALR2 Inhibitor Screening

Computational chemistry groups conducting virtual screening or molecular docking studies against ALR2 (PDB structures available) can use CAS 1209718-24-0 as the core template for in silico library enumeration. The N4-acetic acid moiety has been confirmed by molecular docking studies to form critical hydrogen-bond interactions within the ALR2 active site [1]. The unsubstituted scaffold's conformational simplicity (planar benzothiadiazine ring with a single rotatable acetic acid side chain) makes it an ideal starting point for systematic in silico substitution at N2, C3, C5, C6, C7, and C8 positions, enabling comprehensive virtual library generation before committing to synthesis.

Quote Request

Request a Quote for 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.